![molecular formula C10H12N2O3 B1267462 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one CAS No. 67056-25-1](/img/structure/B1267462.png)

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of pyrazolones, a group of organic compounds characterized by a pyrazole ring fused with a pyran ring. Pyrazolones are known for their diverse biological activities and have been the subject of extensive chemical research.

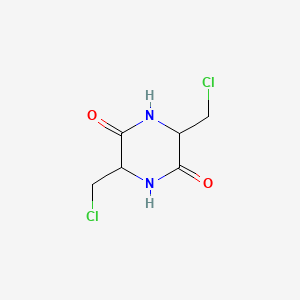

Synthesis Analysis

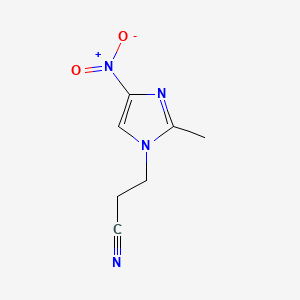

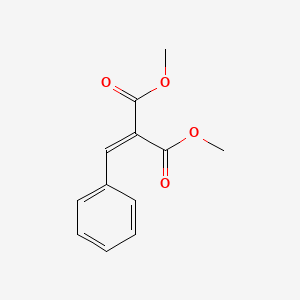

The synthesis of similar pyrazolone derivatives typically involves the annulation or condensation reactions. For example, a related pyrazole derivative was synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride (Naveen et al., 2021). Although the exact method for synthesizing "1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one" is not detailed, similar synthetic strategies may apply.

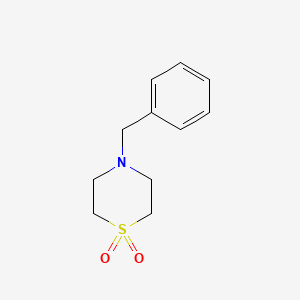

Molecular Structure Analysis

The crystal and molecular structure of related compounds have been determined using X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and π-π stacking interactions crucial for the stabilization of the crystal structure. For example, the crystal structure of a related platinum(II) derivative showed the presence of C-H•••O and π•••π stacking interactions (Boixassa et al., 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazolone derivatives can be inferred from their interactions with metals and other organic compounds. For instance, the reaction of similar pyrazole ligands with platinum(II) complexes has been studied, showing the cleavage of the N(pz)C(sp3) bond under certain conditions (Boixassa et al., 2003).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure can be determined experimentally through methods like X-ray diffraction and NMR spectroscopy. The physical characteristics often depend on the molecular structure, substitution pattern, and intermolecular interactions present within the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are typically explored through various organic synthesis reactions and spectroscopic analyses. For related pyrazolone derivatives, studies have shown a range of reactivities and properties, from antioxidant activities to interactions with biological targets (Naveen et al., 2021).

科学的研究の応用

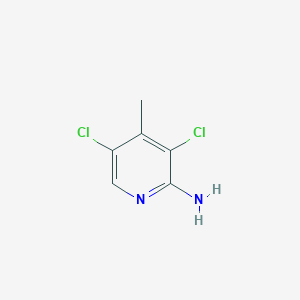

Synthesis and Structural Applications

- 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one has been involved in the synthesis of heterocyclic compounds and exhibited significant roles in structural chemistry. For instance, its derivatives have been synthesized and examined for various activities, indicating its versatility in chemical synthesis. Notably, a series of new 1- and 2-substituted derivatives were created, reflecting the compound's capacity to form structurally diverse and functionally significant molecules (Kuo, Huang, & Nakamura, 1984). The ability to form dinuclear complexes with metals such as aluminum, gallium, indium, and chromium further underscores its utility in forming complex molecular structures, as evidenced by the reaction of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole with anhydrous metal(III) halides (Kalita, Walawalkar, & Murugavel, 2011).

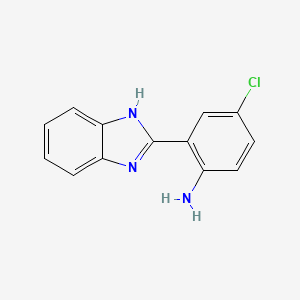

Chemical and Biological Activity

- The compound and its derivatives have shown promising chemical and biological activities. For instance, some 1- and 2-arylmethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives demonstrated significant inhibitory activities as antiplatelet agents. Compounds like 1-phenylmethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one and others were particularly effective, showcasing the compound's potential in medical and pharmacological applications (Huang, Hour, Teng, & Kuo, 1992).

Molecular Interactions and Structural Analysis

- The compound's derivatives have been crucial in understanding molecular interactions and structural dynamics. For example, in crystallography, the title compound 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one provided insights into molecular interactions such as hydrogen bonds and π–π interactions, which are fundamental in understanding molecular assembly and structure-function relationships (Ahmad, Tahir, Khan, Ather, & Khan, 2011).

将来の方向性

Pyrazole derivatives, including “1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one”, continue to be a subject of interest for researchers due to their diverse pharmacological properties . Future research may focus on further exploring the synthesis methods, chemical reactivity, and pharmacological potential of these compounds .

特性

IUPAC Name |

1-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBONIGCGWTTJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=NN2CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321863 |

Source

|

| Record name | 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one | |

CAS RN |

67056-25-1 |

Source

|

| Record name | 67056-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)